molecular formula C13H26IN3 B1512657 (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide CAS No. 1173050-17-3

(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide

Cat. No.: B1512657
CAS No.: 1173050-17-3
M. Wt: 351.27 g/mol
InChI Key: WUQJZPODVWGKFI-DHTOPLTISA-N
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Description

(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of imidazolium salts, which are known for their stability and versatility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide typically involves multiple steps, starting with the formation of the imidazole ring. The process may include the use of tert-butyl groups to ensure the desired stereochemistry at the 2 and 6 positions. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may result in the formation of corresponding oxo-compounds, while reduction can yield reduced forms of the compound.

Scientific Research Applications

(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide has found applications in several scientific fields:

  • Chemistry: It is used as a catalyst or reagent in organic synthesis, particularly in the formation of imidazolium-based ionic liquids.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.

  • Industry: Its stability and unique properties make it suitable for use in various industrial processes, such as in the production of polymers and materials.

Mechanism of Action

The mechanism by which (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical processes.

Comparison with Similar Compounds

  • Imidazole: A simpler analog with similar biological and chemical properties.

  • 1,3-Di-tert-butylimidazolium iodide: A structurally related compound with different steric hindrance.

  • Bis(imidazolium) salts: Compounds with two imidazole rings connected by various linkers.

Uniqueness: (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide stands out due to its specific stereochemistry and the presence of bulky tert-butyl groups, which confer enhanced stability and unique reactivity compared to its analogs.

Properties

IUPAC Name

(2S,6S)-2,6-ditert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3.HI/c1-12(2,3)9-7-16-8-10(13(4,5)6)15-11(16)14-9;/h9-10H,7-8H2,1-6H3,(H,14,15);1H/t9-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQJZPODVWGKFI-DHTOPLTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C[N+]2=C(N1)NC(C2)C(C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C[N+]2=C(N1)N[C@H](C2)C(C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855886
Record name (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173050-17-3
Record name (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide
Reactant of Route 2
(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide
Reactant of Route 3
(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide
Reactant of Route 4
(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide
Reactant of Route 5
(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide
Reactant of Route 6
(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide

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